molecular formula C15H16O3 B12997042 (2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol CAS No. 1349719-01-2

(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B12997042
CAS No.: 1349719-01-2
M. Wt: 244.28 g/mol
InChI Key: IVJUCVHDQSIZTC-UHFFFAOYSA-N
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Description

(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methanol group is introduced at the 3-position of the biphenyl ring.

Industrial Production Methods

Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’,6’-Dimethoxybiphenyl.

    Substitution: Products depend on the nucleophile used, such as 2’,6’-dimethoxy-[1,1’-biphenyl]-3-ylamine when using an amine nucleophile.

Scientific Research Applications

(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is used in various scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The methoxy groups and the methanol moiety play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
  • 2-(Di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl

Uniqueness

(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it suitable for various applications in research and industry.

Properties

CAS No.

1349719-01-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[3-(2,6-dimethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-13-7-4-8-14(18-2)15(13)12-6-3-5-11(9-12)10-16/h3-9,16H,10H2,1-2H3

InChI Key

IVJUCVHDQSIZTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC(=C2)CO

Origin of Product

United States

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